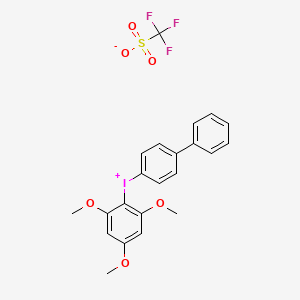
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .Applications De Recherche Scientifique
Anticancer Activity
Benzofuran derivatives have been identified as potential anticancer agents due to their ability to inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies of these compounds provide insights into designing new drugs for cancer therapy . For instance, certain benzofuran derivatives have demonstrated cytotoxic activity against head and neck cancer cell lines .
Antimicrobial Properties
These compounds have shown promise in antimicrobial applications, particularly against tuberculosis. Benzofuran-based sulfamide derivatives have been tested for in vitro antimycobacterial tuberculosis activity and exhibited moderate activity compared to standard treatments .
Anti-Viral Effects
Benzofuran compounds have also been explored for their anti-viral properties. Some derivatives have been found to possess anti-hepatitis C virus activity, suggesting their potential as therapeutic drugs for hepatitis C disease .
Anti-Oxidative Functions
The anti-oxidative properties of benzofuran derivatives make them suitable for research into oxidative stress-related diseases. Their ability to scavenge free radicals can be harnessed in developing treatments for conditions caused by oxidative damage .
Anti-Inflammatory Uses
Due to their bioactive nature, benzofuran derivatives can be applied in the study of anti-inflammatory drugs. Their potential to reduce inflammation can lead to new therapies for chronic inflammatory diseases .
Natural Product Synthesis
Benzofuran is a core structural unit in many biologically active natural medicines and synthetic chemical raw materials. The synthesis of complex benzofuran derivatives can lead to the discovery of new natural product drugs .
Mécanisme D'action
Target of Action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are active.
Mode of Action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity . Others have been developed and utilized as anticancer agents .
Biochemical Pathways
The biochemical pathways affected by benzofuran compounds depend on their specific biological activity. For example, anticancer benzofuran compounds may affect pathways related to cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of benzofuran compounds depend on their specific biological activity. For example, anticancer benzofuran compounds may induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIYKDJQIUKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

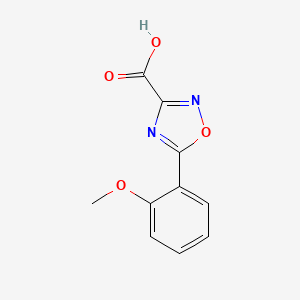

![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953287.png)



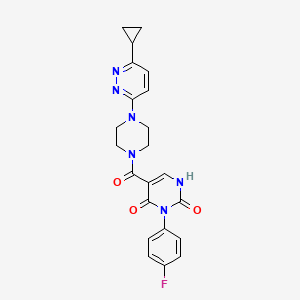
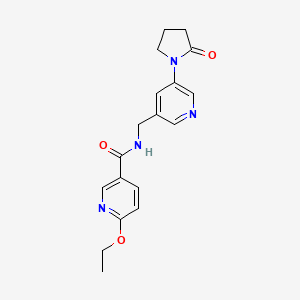
![[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide](/img/structure/B2953296.png)

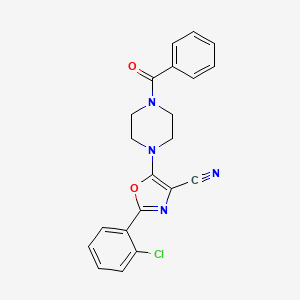
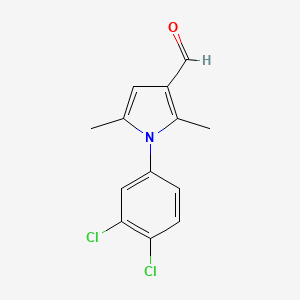
![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)
